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Compound of Interest

Compound Name: (R)-2-Phenoxypropionic acid

Cat. No.: B074278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-
Phenoxypropionic acid, a key intermediate in the synthesis of various pharmaceuticals and
herbicides. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS), are essential for the structural elucidation, identification,
and purity assessment of this compound.

Note on Enantiomeric Data: The spectroscopic data presented in this guide were obtained for
the racemic mixture, (DL)-2-Phenoxypropionic acid. In standard achiral solvents and
conditions, the NMR, IR, and MS spectra of the (R) and (S) enantiomers are identical.
Therefore, the provided data is representative of (R)-2-Phenoxypropionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 2-Phenoxypropionic acid.

'H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.30 m 2H Ar-H (meta)
~6.95 m 3H Ar-H (ortho, para)
~4.75 q 1H -CH-
~1.60 d 3H -CHs
~11.0 (broad) s 1H -COOH

13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~174 C=0 (Carboxylic Acid)

~157 Ar-C (quaternary, attached to O)
~129 Ar-CH (meta)

~121 Ar-CH (para)

~116 Ar-CH (ortho)

~72 -CH-

~18 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)
~3050 Medium C-H stretch (Aromatic)
~2980, ~2940 Medium C-H stretch (Aliphatic)

~1720 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1490 Strong C=C stretch (Aromatic Ring)
~1240 Strong C-O stretch (Ether)

~1080 Strong C-O stretch (Carboxylic Acid)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The molecular ion peak and fragmentation pattern provide information about the molecular

weight and structure of the compound.

miz Relative Intensity (%) Assighment

166 ~40 [M]* (Molecular lon)
121 ~100 [M - COOHJ*

94 ~50 [CeHsOH]*

77 ~30 [CeHs]*

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: A solution of 2-Phenoxypropionic acid is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
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DMSO-de). A small amount of tetramethylsilane (TMS) is often added as an internal standard
for chemical shift referencing (& = 0.00 ppm).

1H NMR Acquisition: The *H NMR spectrum is typically recorded on a 300, 400, or 500 MHz
spectrometer. Standard acquisition parameters include a spectral width of approximately 12-16
ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans),
and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: The 3C NMR spectrum is recorded on the same instrument, often at a
frequency of 75, 100, or 125 MHz, respectively. Due to the low natural abundance of the 13C
isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are
typically required. Proton decoupling is employed to simplify the spectrum and enhance the
signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2-Phenoxypropionic acid, the spectrum can be
obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small
amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin,
transparent disk. For the thin film method, a small amount of the solid is dissolved in a volatile
solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is
allowed to evaporate.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer.
The spectrum is typically recorded over the range of 4000-400 cm~1. A background spectrum of
the empty sample holder (or a pure KBr pellet) is recorded first and automatically subtracted
from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization: The sample can be introduced into the mass spectrometer
via direct infusion or through a chromatographic system like Gas Chromatography (GC) or
Liquid Chromatography (LC). Electron lonization (El) is a common ionization technique for this
type of molecule. In El, the sample is bombarded with a high-energy electron beam, causing
ionization and fragmentation.
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Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector
then records the abundance of each ion. The resulting mass spectrum is a plot of relative
intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like (R)-2-Phenoxypropionic acid.

General Workflow for Spectroscopic Analysis

Sample Preparation

Organic Compound
((R)-2-Phenoxypropionic acid)

Spectroscopic Techniques

NMR Spectroscopy
(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation
__Y 4 4
Che_mlcal S Characteristic Absorption Bands Molecular lon Peak,
Coupling Constants, . .
| . (Functional Groups) Fragmentation Pattern
ntegration

Structural Elucidation

Structure Confirmation
and Purity Assessment

Click to download full resolution via product page

« To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-Phenoxypropionic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074278#r-2-phenoxypropionic-acid-spectroscopic-
data-nmr-ir-ms]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b074278?utm_src=pdf-body
https://www.benchchem.com/product/b074278?utm_src=pdf-body-img
https://www.benchchem.com/product/b074278#r-2-phenoxypropionic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b074278#r-2-phenoxypropionic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b074278#r-2-phenoxypropionic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b074278#r-2-phenoxypropionic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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